molecular formula C8H9NO2 B1337133 2-(Pyridin-3-yl)propanoic acid CAS No. 90005-62-2

2-(Pyridin-3-yl)propanoic acid

Cat. No. B1337133
CAS RN: 90005-62-2
M. Wt: 151.16 g/mol
InChI Key: RVSGAPGURIPIFA-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)propanoic acid is a chemical compound that features a pyridine ring, a common nitrogen-containing heterocycle, attached to a propanoic acid moiety. This structure is a key intermediate in various chemical reactions and has potential applications in the synthesis of pharmaceuticals, anticorrosive agents, and materials with nonlinear optical properties.

Synthesis Analysis

The synthesis of related compounds to 2-(Pyridin-3-yl)propanoic acid has been explored in several studies. For instance, a versatile route to trans-platinum(II) complexes involves the direct coupling of alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to a Pt(II) center . Another study demonstrates the one-step synthesis of pyrido[2,3-d]pyrimidines and related compounds by condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid . These methods highlight the reactivity and versatility of pyridinyl-propanoic acid derivatives in complex synthesis pathways.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Pyridin-3-yl)propanoic acid has been investigated using various techniques. For example, the crystal structure of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide, a higher homologue of the compound of interest, has been determined, revealing how the introduction of an additional methylene group influences molecular alignment and crystal packing . Additionally, the nonlinear optical material 2-pyridinium propanol hydrogen squarate has been studied, showing the importance of hydrogen bonding and molecular interactions in the crystal packing .

Chemical Reactions Analysis

The reactivity of pyridinyl-propanoic acid derivatives in chemical reactions has been extensively studied. Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, for example, react with various nucleophiles to form a range of heterocyclic compounds and acyclic derivatives . These reactions demonstrate the potential of pyridinyl-propanoic acid derivatives to participate in the formation of complex molecular structures with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinyl-propanoic acid derivatives are influenced by their molecular structure. The study of 2-pyridinium propanol hydrogen squarate provides insights into the thermal properties and non-linear optical behavior of these compounds, which are crucial for their potential applications in materials science . Furthermore, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids highlights the stability of these compounds under various conditions and their suitability for polymer synthesis .

Scientific Research Applications

Coordination Polymers Synthesis

  • Field : Chemistry
  • Application Summary : 2-(Pyridin-3-yl)propanoic acid, also known as 3-Pyridinepropionic acid (PPA), is used in the preparation of new coordination polymers of Ag, Cu, and Zn .
  • Methods of Application : The reaction involves PPA with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol . It’s also used in the hydrothermal synthesis of coordination polymers .
  • Results : The outcome of this application is the formation of new coordination polymers .

Chelation of Rare-Earth Ions

  • Field : Chemistry
  • Application Summary : PPA is used as a bidentate chelating agent for the chelation of rare-earth ions, Eu3+ and Tb3+, for fluorescence enhancement in sol-gels .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The result is the enhancement of fluorescence in sol-gels .

Biological Activities of Indole Derivatives

  • Field : Biology
  • Application Summary : (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results of this application are not detailed in the source .

Safety And Hazards

2-(Pyridin-3-yl)propanoic acid is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

2-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSGAPGURIPIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305296
Record name α-Methyl-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)propanoic acid

CAS RN

90005-62-2
Record name α-Methyl-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90005-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Demory, D Farran, B Baptiste… - The Journal of …, 2012 - ACS Publications
Cocatalysis by pivalic acid or copper bromide allows a very fast, clean, and high-yielding palladium-catalyzed coupling of a large array of aryl, thienyl, and pyridyl halides with cyclic …
Number of citations: 39 pubs.acs.org

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